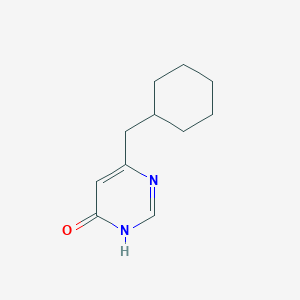
6-(环己基甲基)嘧啶-4-醇
描述
6-(Cyclohexylmethyl)pyrimidin-4-ol is an organic compound characterized by a pyrimidin-4-ol core functionalized with a cyclohexylmethyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrimidin-4-ol and cyclohexylmethyl halides.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: Oxidation reactions can convert the cyclohexylmethyl group to a cyclohexanecarboxylic acid derivative.
Reduction: Reduction reactions can reduce the pyrimidin-4-ol core to its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the cyclohexylmethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines and alcohols are used, often with phase transfer catalysts.
Major Products Formed:
Oxidation: Cyclohexanecarboxylic acid derivatives.
Reduction: 4-aminopyrimidines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学研究应用
6-(Cyclohexylmethyl)pyrimidin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe in biochemical assays to study enzyme activities.
Medicine: Potential use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
It is known that pyrimidines, the family to which this compound belongs, have a wide range of pharmacological effects including anti-inflammatory activities .
Mode of Action
Pyrimidines, in general, are known to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Pyrimidines are known to play crucial roles in nucleotide biosynthesis and metabolism .
Result of Action
Related compounds in the pyrimidine family are known to exhibit a range of biological effects, including anti-inflammatory activities .
生化分析
Biochemical Properties
6-(Cyclohexylmethyl)pyrimidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interactions with these biomolecules are essential for its biochemical activity. For instance, it has been observed to interact with enzymes involved in pyrimidine metabolism, influencing their activity and stability . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the compound’s efficacy.
Cellular Effects
6-(Cyclohexylmethyl)pyrimidin-4-ol exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the expression of genes involved in cell proliferation, differentiation, and apoptosis. Additionally, it modulates key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and growth. These effects contribute to the compound’s potential therapeutic applications in treating various diseases.
Molecular Mechanism
The molecular mechanism of 6-(Cyclohexylmethyl)pyrimidin-4-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound binds to specific sites on target enzymes, inhibiting their activity and preventing the progression of biochemical reactions. This inhibition is often achieved through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site. Additionally, 6-(Cyclohexylmethyl)pyrimidin-4-ol can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These molecular interactions result in altered gene expression patterns, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Cyclohexylmethyl)pyrimidin-4-ol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 6-(Cyclohexylmethyl)pyrimidin-4-ol remains stable under specific conditions, maintaining its biochemical activity for extended periods. Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can induce sustained changes in cellular function, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of 6-(Cyclohexylmethyl)pyrimidin-4-ol vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts beneficial effects on cellular function . As the dosage increases, the compound’s effects become more pronounced, with higher doses potentially leading to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome. Beyond this range, the compound’s efficacy diminishes, and toxicity increases, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
6-(Cyclohexylmethyl)pyrimidin-4-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound participates in pyrimidine metabolism, where it is metabolized by enzymes such as dihydroorotate dehydrogenase and thymidylate synthase. These interactions influence the metabolic flux and levels of key metabolites, affecting cellular function and overall metabolism. Additionally, 6-(Cyclohexylmethyl)pyrimidin-4-ol can modulate other metabolic pathways, such as nucleotide synthesis and energy production, further contributing to its biochemical activity.
Transport and Distribution
The transport and distribution of 6-(Cyclohexylmethyl)pyrimidin-4-ol within cells and tissues are critical for its activity and function . The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cell, 6-(Cyclohexylmethyl)pyrimidin-4-ol can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The compound’s localization and accumulation are influenced by its interactions with cellular components, such as transporters and binding proteins, which determine its overall distribution and efficacy.
Subcellular Localization
The subcellular localization of 6-(Cyclohexylmethyl)pyrimidin-4-ol is essential for its activity and function . The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, 6-(Cyclohexylmethyl)pyrimidin-4-ol can be localized to the mitochondria, where it influences mitochondrial function and energy production. Additionally, the compound can be targeted to the nucleus, where it modulates gene expression and cellular processes. These localization patterns are critical for the compound’s biochemical activity and therapeutic potential.
相似化合物的比较
4-(Cyclohexylmethyl)pyrimidin-2-ol
6-(Cyclohexylmethyl)pyrimidin-2-ol
4-(Cyclohexylmethyl)pyrimidin-3-ol
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines
属性
IUPAC Name |
4-(cyclohexylmethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11-7-10(12-8-13-11)6-9-4-2-1-3-5-9/h7-9H,1-6H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQIGZSLSGFALG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


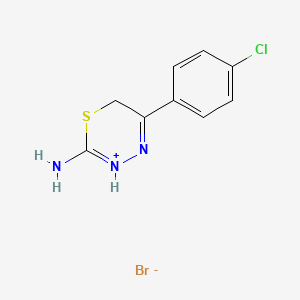
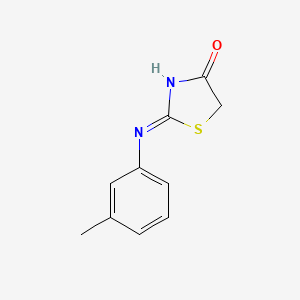
![2-[(2-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1487019.png)
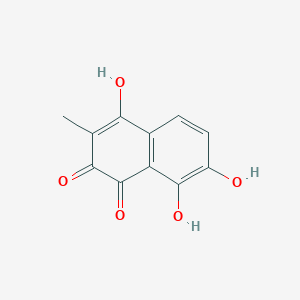
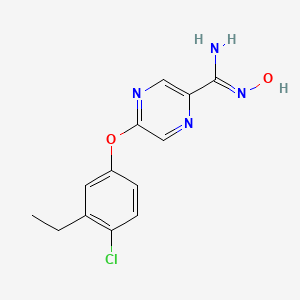

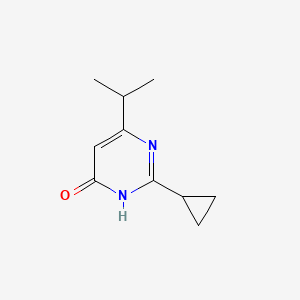
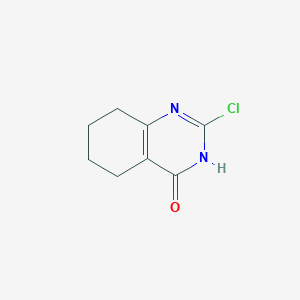
![2-({[4-methyl-6-(pyridin-2-ylsulfanyl)pyrimidin-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B1487028.png)
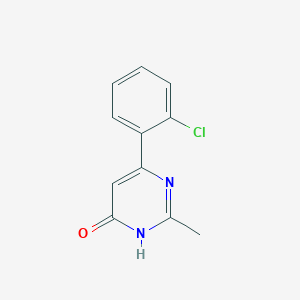
![1-(2-nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1487032.png)
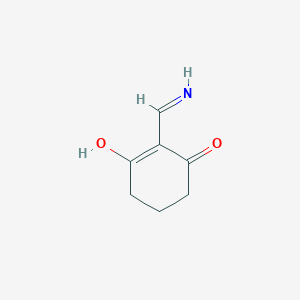
![7,8-Dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B1487036.png)
![Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B1487037.png)
